molecular formula C18H11D8ClN4 B602445 Clozapine-d8 CAS No. 1185053-50-2

Clozapine-d8

Cat. No. B602445
M. Wt: 334.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clozapine-d8 is a deuterium-labeled version of Clozapine . It is an antipsychotic used for the research of schizophrenia . It has high affinity for a number of neuroreceptors . The molecular formula of Clozapine-d8 is C18H19ClN4 .


Molecular Structure Analysis

Clozapine-d8 has a molecular weight of 334.9 g/mol . Its IUPAC name is 3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine . The InChI and SMILES strings provide more details about its molecular structure .


Physical And Chemical Properties Analysis

Clozapine-d8 has a molecular weight of 334.9 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 334.1800383 g/mol . It has a topological polar surface area of 30.9 Ų .

Scientific Research Applications

  • Psychiatry

    • Clozapine is globally recognized for its efficacy in several psychiatric disorders . It has an FDA indication for reducing the risk of repeated suicidal behavior in patients with schizophrenia or schizoaffective disorder .
    • The drug is administered orally, and its dosage is carefully monitored due to its potential side effects .
    • The results have confirmed the efficacy of clozapine in clinical practice, although its use is limited by adverse effects .
  • Neurology

    • A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism .
    • The drug is linked to several life-threatening side effects, such as agranulocytosis, myocarditis, and seizures, that limit its use in daily clinical practice .
    • Despite these side effects, the potential regenerative role of Clozapine is being explored .
  • Treatment of Bipolar Disorder

    • Clozapine has been used in the off-label treatment of bipolar disorder .
    • Although usually reserved for severe and treatment-refractory cases, it is interesting that electroconvulsive therapy (ECT) has also been used in the treatment of these psychiatric disorders, suggesting some common or related mechanisms .
    • Evidence to date suggests that the ability to elicit epileptiform activity and alter EEG activity, to increase neuroplasticity and elevate brain levels of neurotrophic factors, to affect imbalances in the relationship between glutamate and γ-aminobutyric acid (GABA), and to reduce inflammation through effects on neuron–glia interactions are common underlying mechanisms of these two treatments .
  • Treatment of Major Depressive Disorder (MDD)

    • Clozapine is not normally used as a primary treatment for MDD, but a large study found a reduced risk of hospital readmission in patients with MDD taking clozapine .
    • Clozapine was reported to be more effective than quetiapine in treating depressive symptoms in those patients .
    • ECT is a very effective treatment for MDD and is considered .
  • Treatment of Parkinson’s Disease (PD)

    • Clozapine has also been used in the off-label treatment of Parkinson’s disease (PD) .
    • The drug is administered orally, and its dosage is carefully monitored due to its potential side effects .
    • The results have confirmed the efficacy of clozapine in clinical practice, although its use is limited by adverse effects .
  • Pharmacogenetics

    • Pharmacogenetic studies of clinical response to clozapine have focused on variations in the genes involved in the metabolism of clozapine .
    • These studies look at pharmacokinetics, for example, the cytochrome P 450 (CYP) enzyme family, and the affinities of clozapine (pharmacodynamics), such as dopaminergic and serotonergic receptors .
    • The results of these studies could potentially help in personalizing treatment plans for patients, improving efficacy and reducing side effects .
  • Neuroprotection and Neurotrophism

    • A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism .
    • This involves the study of how Clozapine can help protect neurons from damage and promote the growth and development of neurons .
    • Despite the potential side effects of Clozapine, its potential regenerative role is being explored .
  • Treatment-Resistant Early-Onset Schizophrenia

    • Clozapine improves treatment-refractory early-onset schizophrenia by up to 69% , as assessed by the Brief Psychiatric Rating Scale (BPRS) .
    • More pharmacogenetic studies of patients with schizophrenic disorders are needed in relation to clozapine therapy in order to define more precise safety margins .
  • Pharmacological Therapy for Schizophrenia

    • Clozapine was first developed over 50 years ago as a potential pharmacological therapy for the treatment of schizophrenia .
    • It is estimated to reduce psychometric scale scores measuring positive and negative symptoms (PANSS) by 25% in 40% of patients with schizophrenic spectrum disorders .
  • Neuroplasticity

    • A growing field of research is stressing a possible broader beneficial effect of Clozapine in promoting neuroprotection and neurotrophism .
    • This involves the study of how Clozapine can help protect neurons from damage and promote the growth and development of neurons .
    • Despite the potential side effects of Clozapine, its potential regenerative role is being explored .

Future Directions

Clozapine is considered the most effective antipsychotic and is used for treatment-resistant schizophrenia . Future studies should be directed into multidimensional clozapine side-effect management to foster evidence and to inform future guidelines . Similar future directions could be applicable for Clozapine-d8.

properties

IUPAC Name

3-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUDBNBUXVUHMW-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clozapine-d8

Citations

For This Compound
28
Citations
I Vardakou, A Dona, C Pistos, G Alevisopoulos… - … of Chromatography B, 2010 - Elsevier
… Clozapine-d8 was used as internal standard for the determination of CLZ and NCLZ. Limits of detection were 0.45 ng/mL for CLZ and 1.59 ng/mL for NCLZ, while limits of quantification …
Number of citations: 36 www.sciencedirect.com
B Wang, CL Dearring, J Wager-Miller… - … Journal of Mass …, 2015 - journals.sagepub.com
… :clozapine-d8 mixture was spotted on tissue surface and loaded into the vacuum of an intermediate pressure MALDI source; (2) four 1 µL 3-NBN/clozapine:clozapine-d8 solutions were …
Number of citations: 25 journals.sagepub.com
L Couchman - msacl.org
… Clozapine, norclozapine, and deuterated internal standards (clozapine-D8 and norclozapineD8) were extracted from plasma samples (100 µL) and extracts (100 % methanol) were …
Number of citations: 0 www.msacl.org
DS Ming, J Heathcote - Journal of analytical toxicology, 2009 - academic.oup.com
… Stock IS was prepared by dissolving 1 mg of clozapine-d8 in 10 mL of acetonitrile. The working IS was prepared by accurate dilution of the stock IS with acetonitrile to get a final …
Number of citations: 18 academic.oup.com
P Morgan, L Couchman, S Robinson, S McDonnell… - apps.thermoscientific.com
… Centrifuged plasma (50 µL) was diluted with 950 µL of diluent (15 µg/L clozapine-D8, 3 µg/L clozapine N-oxide) and mixed thoroughly. A portion (10 µL) of the mixture was injected and …
Number of citations: 2 apps.thermoscientific.com
S Liu, W Xu, Y Zhai - Analytical Chemistry, 2023 - ACS Publications
… (imatinib-d8) and serum (clozapine-d8) were kept at fixed 1 … of imatinib in whole blood, and clozapine-d8 (1000 ng/mL) … (m/z 270) and that of clozapine-d8 (m/z 276). The intensity ratios …
Number of citations: 2 pubs.acs.org
J Hasselstrøm - Journal of Chromatography B, 2011 - Elsevier
… -d3, 275 nmol/l clomipramine-d6, 850 nmol/l desmethylclomipramine-d3, 250 nmol/l imipramine-d4, 500 nmol/l desipramine-d4, 200 nmol/l citalopram-d6, 750 nmol/l clozapine-d8, …
Number of citations: 66 www.sciencedirect.com
M Le Marois, N Doudka, E Tzavara… - Therapeutic Drug …, 2022 - journals.lww.com
… of 5 mcg/mL for amisulpride-d5, clozapine-d8, fluoxetine-d6, quetiapine d8, and venlafaxine-d6 … a final concentration of 500 ng/mL for clozapine-d8 and quetiapine-d8 and 200 ng/mL for …
Number of citations: 3 journals.lww.com
L Patteet, KE Maudens, B Sabbe, M Morrens… - Clinica Chimica …, 2014 - Elsevier
Background Therapeutic drug monitoring of antipsychotics is important for optimizing therapy, explaining adverse effects, non-response or poor compliance. We developed a UHPLC–…
Number of citations: 84 www.sciencedirect.com
GC Nallani, RE Edziyie, PM Paulos… - Environmental …, 2016 - Wiley Online Library
… All the extraction procedures (water and tissue) included addition of 5ng of the corresponding labeled standard (verapamil-d6 or clozapine-d8; hereafter referred to as internal standards…
Number of citations: 34 setac.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.